molecular formula C10H12N4O3S B2580257 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 955544-16-8

1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2580257
CAS No.: 955544-16-8
M. Wt: 268.29
InChI Key: OZQNHVYQXLKQNQ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic pyrazolo[3,4-d]pyrimidine derivative designed for advanced pharmacological and biochemical research. This compound is of significant interest in medicinal chemistry due to its structural similarity to purine bases, allowing it to function as a core scaffold for targeting adenine-binding enzymes. Its primary research applications include serving as a key intermediate or lead compound in the investigation of protein kinase and phosphodiesterase (PDE) inhibition, pathways critically involved in cellular signaling and regulation. The pyrazolo[3,4-d]pyrimidin-4-one core is a well-established pharmacophore found in numerous biologically active molecules, with documented activities spanning anti-inflammatory, anticancer, and antidepressant fields . The 2-hydroxyethyl substituent on the pyrazole nitrogen is a common feature intended to enhance aqueous solubility and influence the molecule's pharmacokinetic profile. The unique 6-[(2-oxopropyl)sulfanyl] side chain provides a reactive handle for further chemical derivatization, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific enzymatic targets. Researchers can utilize this compound to probe novel therapeutic strategies for a range of conditions, including proliferative diseases, neurological disorders, and inflammatory conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-(2-oxopropylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-6(16)5-18-10-12-8-7(9(17)13-10)4-11-14(8)2-3-15/h4,15H,2-3,5H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQNHVYQXLKQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(C=NN2CCO)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the 2-hydroxyethyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the 2-oxopropylsulfanyl group: This is typically done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit anticancer properties. For instance, Mannich bases derived from pyrazolo[3,4-d]pyrimidine frameworks have shown cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. These compounds demonstrated IC50 values lower than 2 μg/mL in certain cases, indicating potent anticancer activity .

CompoundCell LineIC50 (μg/mL)
Mannich Base AMCF-7< 2
Mannich Base BHepG2< 2

Antimicrobial Properties

The compound's structure may also confer antimicrobial properties. Research into similar sulfanyl-containing compounds has suggested efficacy against various bacterial strains. The presence of the sulfanyl group is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial membranes or interfere with metabolic processes .

Enzyme Inhibition

Another promising application is the inhibition of specific enzymes involved in disease pathways. Pyrazolo[3,4-d]pyrimidines have been studied for their potential to inhibit kinases and other enzymes that play critical roles in cancer progression and inflammation. The ability of this compound to modulate enzyme activity could lead to novel therapeutic strategies for managing diseases characterized by dysregulated enzyme function.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to this compound. The study found that certain modifications to the pyrazolo framework significantly enhanced cytotoxicity against breast and lung cancer cell lines. The results suggest that further structural optimization could yield more potent anticancer agents.

Case Study 2: Antimicrobial Activity

In a comparative study of various sulfanyl derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Substituent Variations at Position 1

1-(3-Chlorophenyl) Derivatives
  • HS43 (1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) replaces the hydroxyethyl group with a 3-chlorophenyl moiety. Chlorine’s electron-withdrawing effect may enhance binding affinity to hydrophobic enzyme pockets.
1-(4-Nitrophenyl) Derivatives
  • 1-(4-Nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features a nitro group, which is strongly electron-withdrawing.
1-tert-Butyl Derivatives
  • 1-tert-Butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one incorporates a bulky tert-butyl group.
    • Steric hindrance may reduce off-target interactions but could compromise solubility .

Substituent Variations at Position 6

Sulfur-Containing Groups
  • 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine has a simple methylthio group.
    • Shorter alkyl chains reduce steric bulk but offer fewer hydrogen-bonding sites compared to the target’s 2-oxopropyl sulfanyl group .
  • 6-[(Pyridin-2-ylmethyl)sulfanyl] Derivatives (e.g., BJ46735) introduce aromaticity via pyridinylmethyl.
    • Enhanced π-π interactions may improve binding to aromatic-rich enzyme pockets but increase molecular weight (~349 g/mol vs. ~212–356 g/mol for other analogs) .
Halogenated and Fluorinated Groups
  • 1-(2-Chlorophenyl)-6-[(3,3,3-trifluoro-2-methylpropyl)] Derivatives (e.g., C15H12ClF3N4O) feature trifluoromethyl groups.
    • Fluorine atoms improve metabolic stability and lipophilicity but reduce aqueous solubility compared to the target’s ketone-containing substituent .
Ketone and Sulfone Modifications
  • 6-(Methylsulfonyl) Derivatives (e.g., 1-(4-methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine) replace sulfanyl with sulfonyl groups.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound HS43 6-(Methylthio) Trifluoromethyl Derivative
Molecular Weight ~250–300 (estimated) 349.41 253.14 356.73
LogP Moderate (hydroxyethyl) High (chlorophenyl) Low (methylthio) High (trifluoromethyl)
Hydrogen Bond Donors 2–3 (hydroxy, ketone) 1 1 1
Solubility High (polar substituents) Low Moderate Low

Biological Activity

The compound 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and antimicrobial compound.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a hydroxyethyl group and a sulfanyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in various cancer cell lines.

Key Findings:

  • Induction of Apoptosis : Flow cytometric analysis indicated that the compound significantly induces apoptosis in A549 lung cancer cells at low micromolar concentrations (IC50 = 2.24 µM) compared to doxorubicin (IC50 = 9.20 µM) .
  • Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound inhibits cell proliferation across multiple cancer types, including breast (MCF-7), hepatoma (HepG2), and prostate (PC-3) cancer cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Control IC50 (Doxorubicin)
A5492.249.20
MCF-71.749.20
HepG2Not reportedNot reported
PC-3Not reportedNot reported

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity.

Key Findings:

  • Broad Spectrum Activity : The synthesized pyrazolo[3,4-d]pyrimidine derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains using the agar well diffusion method .
  • Comparative Analysis : Compounds derived from this scaffold have shown enhanced potency compared to standard antibiotics.

Table 2: Antimicrobial Activity Data

Microbial StrainZone of Inhibition (mm)Standard Drug
E. coli15Ampicillin
S. aureus18Penicillin
C. albicans17Fluconazole

The mechanism by which this compound exerts its biological effects involves:

  • EGFR Inhibition : Some derivatives have been identified as epidermal growth factor receptor inhibitors, which play a crucial role in cell proliferation and survival pathways .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S and G2/M phases, further contributing to its anticancer efficacy .

Case Studies

  • Study on Lung Cancer Cells : A study conducted on A549 cells revealed that treatment with the compound led to a significant increase in apoptotic markers and a decrease in cell viability .
  • Antimicrobial Efficacy Study : A series of compounds were tested against various pathogens, showing that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance antimicrobial activity significantly .

Q & A

Q. What methodologies are recommended for synthesizing 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction yields be optimized?

Answer:

  • One-pot synthesis : Adapt protocols from dihydropyrimidinone synthesis, such as refluxing precursors (e.g., substituted pyrazoles and thiourea derivatives) in polar aprotic solvents (e.g., DMF) with catalysts like Pd(PPh₃)₄ .
  • Yield optimization : Use degassed solvents to prevent oxidation, monitor reaction progress via TLC/HPLC, and employ recrystallization (methanol/water mixtures) for purification .
  • Key factors : Temperature control (50–100°C), stoichiometric ratios of reactants, and inert atmospheres to minimize side reactions .

Q. How can researchers determine the aqueous solubility of this compound, and what structural features influence its solubility profile?

Answer:

  • Experimental methods : Use shake-flask techniques with UV-Vis or HPLC quantification. Prepare saturated solutions in buffered media (pH 1–12) and equilibrate at 25°C .
  • Structural influences :
    • The 2-hydroxyethyl group enhances hydrophilicity via hydrogen bonding.
    • The 2-oxopropylsulfanyl moiety introduces polarity but may reduce solubility due to steric hindrance .
  • Data interpretation : Compare with analogs (e.g., 1-acetyl derivatives) to isolate substituent effects .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyethyl and sulfanyl groups). Look for characteristic shifts: pyrimidinone carbonyl (~165 ppm in ¹³C) and hydroxyethyl protons (~3.5–4.0 ppm in ¹H) .
  • IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C bond at ~650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How should researchers design experiments to investigate the environmental fate and biodegradation pathways of this compound?

Answer:

  • Experimental framework :
    • Phase 1 : Assess abiotic degradation (hydrolysis, photolysis) under controlled conditions (pH, UV light). Use LC-MS to identify breakdown products .
    • Phase 2 : Evaluate biotic degradation via microbial assays (e.g., soil/water microcosms). Monitor metabolite formation and toxicity .
  • Analytical tools : Combine isotopic labeling (¹⁴C) with QSAR modeling to predict persistence and bioaccumulation .

Q. What strategies can resolve contradictions in reported biological activity data across different assay systems?

Answer:

  • Assay standardization :
    • Use isogenic cell lines to minimize genetic variability.
    • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition) .
  • Data reconciliation :
    • Perform meta-analysis to identify confounding variables (e.g., solvent effects, incubation times).
    • Cross-reference with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidinone derivatives) to contextualize activity trends .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s pharmacological profile?

Answer:

  • Substituent modification :
    • Replace the 2-oxopropylsulfanyl group with bioisosteres (e.g., methylsulfonyl, carboxamide) to modulate lipophilicity .
    • Explore alkyl chain length variations in the hydroxyethyl group to balance solubility and membrane permeability .
  • Biological evaluation :
    • Test analogs against panels of kinase/enzyme targets (e.g., PDE inhibitors) to identify selectivity trends .
    • Use molecular docking to prioritize synthetically feasible modifications .

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

Answer:

  • In vitro stability assays :
    • Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments. Monitor degradation via HPLC at 37°C over 24 hours .
    • Plasma stability: Incubate with human/animal plasma; quantify parent compound and metabolites using LC-MS/MS .
  • Accelerated stability studies : Expose solid samples to heat (40–60°C) and humidity (75% RH) for 4 weeks to predict shelf-life .

Q. How can researchers validate hypothesized molecular targets (e.g., kinases) using this compound?

Answer:

  • Target identification :
    • Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
    • Perform kinome-wide profiling with kinase inhibitor beads (KIBs) to compare inhibition patterns .
  • Mechanistic validation :
    • CRISPR-Cas9 knockout of putative targets to confirm loss of compound activity .
    • X-ray crystallography to resolve binding modes (e.g., ATP-binding pocket interactions) .

Q. What computational approaches are most effective for predicting this compound’s ADMET properties?

Answer:

  • Software tools :
    • ADMET Predictor® : Estimate permeability (LogP), bioavailability, and cytochrome P450 interactions .
    • SwissADME : Analyze drug-likeness via BOILED-Egg model (gastrointestinal absorption, blood-brain barrier penetration) .
  • Validation : Compare in silico predictions with experimental Caco-2 permeability assays and hepatic microsome stability tests .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacokinetic profiling :
    • Measure plasma exposure (AUC, Cmax) and tissue distribution in rodent models to identify bioavailability limitations .
    • Assess metabolite activity to determine if in vitro parent compound data underestimate in vivo effects .
  • Dose optimization : Conduct PK/PD modeling to align effective in vivo doses with in vitro IC₅₀ values .

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